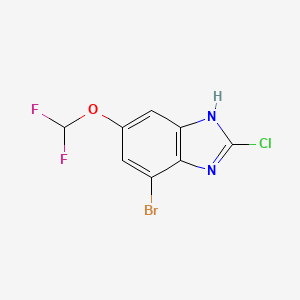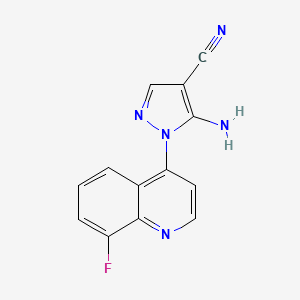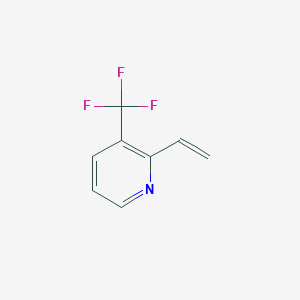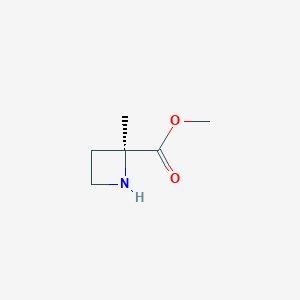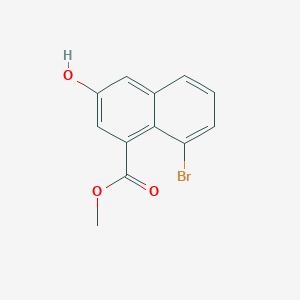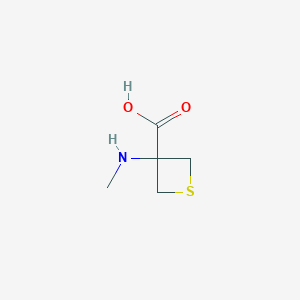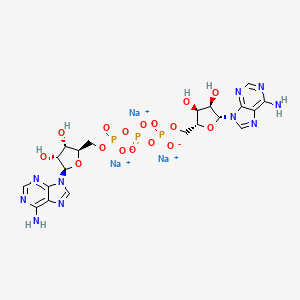
3-Nitro-4-trifluoromethoxy-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(trifluoromethoxy)benzenesulphonamide is an organic compound with the molecular formula C7H5F3N2O5S and a molecular weight of 286.19 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide typically involves the following steps :
Starting Material: The process begins with commercially available 2-trifluoromethoxy-nitrobenzene.
Sulphonation: Chlorosulfonic acid is slowly added to 2-trifluoromethoxy-nitrobenzene. The reaction mixture is heated at 120°C for 4 hours.
Ammoniation: The crude mixture is then added to a stirred solution of concentrated aqueous ammonium hydroxide in isopropanol at -45°C. The reaction mixture is stirred at this temperature for 1 hour.
Acidification and Filtration: The mixture is acidified with hydrochloric acid, followed by concentration to remove isopropanol. The resulting solid is filtered, washed with hydrochloric acid and water, and air-dried to yield 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide as a white solid.
化学反応の分析
3-Nitro-4-(trifluoromethoxy)benzenesulphonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The sulphonamide group can be oxidized under specific conditions to form sulfonic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium methoxide .
科学的研究の応用
3-Nitro-4-(trifluoromethoxy)benzenesulphonamide is utilized in various fields of scientific research :
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulphonamide group can form hydrogen bonds with target proteins, affecting their function and activity.
類似化合物との比較
3-Nitro-4-(trifluoromethoxy)benzenesulphonamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitrobenzenesulfonamide: Lacks the trifluoromethoxy group, affecting its lipophilicity and biological activity.
4-Nitrobenzenesulfonamide: Lacks the trifluoromethoxy group and has a different substitution pattern on the benzene ring.
The presence of both the nitro and trifluoromethoxy groups in 3-Nitro-4-(trifluoromethoxy)benzenesulphonamide makes it unique, providing a combination of reactivity and lipophilicity that is advantageous in various applications.
特性
分子式 |
C7H5F3N2O5S |
|---|---|
分子量 |
286.19 g/mol |
IUPAC名 |
3-nitro-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5F3N2O5S/c8-7(9,10)17-6-2-1-4(18(11,15)16)3-5(6)12(13)14/h1-3H,(H2,11,15,16) |
InChIキー |
BRNWISIWIRXBKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
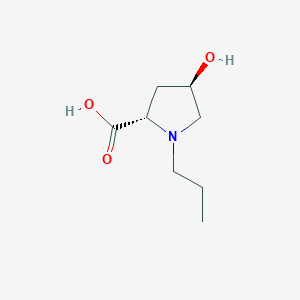
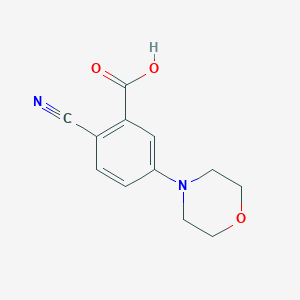
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)


